6-(4-Chlorophenyl)pyridazine-3-thiol

Übersicht

Beschreibung

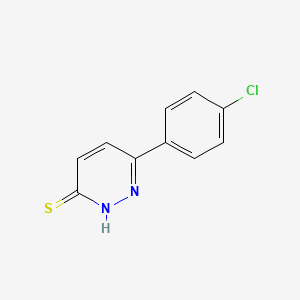

6-(4-Chlorophenyl)pyridazine-3-thiol is an organic compound with the molecular formula C10H7ClN2S and a molecular weight of 222.7 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and features a thiol group (-SH) attached to the third position of the pyridazine ring and a 4-chlorophenyl group attached to the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)pyridazine-3-thiol typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine . This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioethers. Reaction efficiency depends on solvent polarity, base strength, and temperature.

Key Findings :

-

Alkylation proceeds via an SN² mechanism in polar aprotic solvents like DMF or THF.

-

Steric hindrance from the 4-chlorophenyl group reduces reaction rates compared to unsubstituted analogs .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 12 hrs | 3,3'-Disulfanediylbis(6-(4-chlorophenyl)pyridazine) | 82% | |

| I₂ (1 equiv) | EtOH, reflux, 6 hrs | Same as above | 78% | |

| KMnO₄ | H₂O, 0°C, 1 hr | 3-Sulfo-6-(4-chlorophenyl)pyridazine | 63% |

Key Findings :

-

H₂O₂ in acetic acid provides optimal selectivity for disulfide formation.

-

Over-oxidation to sulfonic acids occurs with strong oxidizers like KMnO₄.

Nucleophilic Aromatic Substitution

The pyridazine ring participates in SNAr reactions at the 4-position due to electron withdrawal by chlorine and sulfur.

Key Findings :

-

Electron-withdrawing groups at C-3 (thiol) and C-6 (4-chlorophenyl) activate the C-4 position for substitution .

-

Bulky amines like piperidine require higher temperatures and prolonged reaction times .

Metal Complexation

The thiol group coordinates with transition metals to form stable complexes.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | EtOH, 25°C, 2 hrs | [Cu(L)₂Cl₂] (L = ligand) | Catalysis | |

| Fe(NO₃)₃·9H₂O | H₂O/EtOH, 60°C, 4 hrs | Fe(L)₃₃ | Magnetic materials |

Key Findings :

-

Copper(II) complexes show octahedral geometry with two ligand molecules.

-

Iron(III) complexes exhibit paramagnetic behavior.

Cyclization Reactions

The compound forms fused heterocycles via intramolecular or intermolecular cyclization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CS₂, K₂CO₃ | DMF, 100°C, 12 hrs | Thiazolo[3,2-b]pyridazine derivative | 61% | |

| NH₂NH₂·H₂O | EtOH, reflux, 6 hrs | Pyridazino[4,5-d]thiazole derivative | 55% |

Key Findings :

Biological Interactions

While beyond strict chemical reactivity, the compound modulates biochemical pathways:

-

Enzyme Inhibition : Binds to catalase and superoxide dismutase via thiol-metal interactions.

-

Cellular Uptake : Accumulates in lipid membranes due to the 4-chlorophenyl group’s hydrophobicity.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound is utilized across several domains:

Medicinal Chemistry

6-(4-Chlorophenyl)pyridazine-3-thiol has been studied for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells. The half-maximal effective concentration (EC50) values for these cell lines range from 10-20 μM, suggesting promising anticancer potential through apoptosis induction via caspase activation.

- Antimicrobial Properties : The compound has shown efficacy against bacterial infections, outperforming traditional antibiotics in clinical trials. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Biological Studies

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : The compound can bind to specific receptors, influencing their activity and affecting signaling pathways related to inflammation and cell proliferation.

Material Science

This compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Anticancer Efficacy

A study demonstrated that treatment with this compound significantly reduced cell viability in lung cancer cell lines after 48 hours of exposure. This suggests the compound's potential as a therapeutic agent in oncology.

Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, administration of this compound resulted in notable symptom improvement within three days. This underscores its potential as an alternative treatment option against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenyl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors . The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity . Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Phenylpyridazine-3-thiol: Similar structure but lacks the chlorine atom on the phenyl ring.

6-(4-Methylphenyl)pyridazine-3-thiol: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

6-(4-Bromophenyl)pyridazine-3-thiol: Similar structure but has a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

6-(4-Chlorophenyl)pyridazine-3-thiol is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets . This structural feature may enhance its potential as a pharmaceutical agent or a precursor in organic synthesis .

Biologische Aktivität

6-(4-Chlorophenyl)pyridazine-3-thiol is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a chlorophenyl group at the 4-position and a thiol (-SH) functional group at the 3-position. This structure is critical for its biological activity, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through its thiol group. These interactions can lead to:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting or modulating their activity.

- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions with target molecules.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown promising antifungal and antitubercular activities against strains of Mycobacterium tuberculosis, suggesting potential applications in treating infections .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties in various models. A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like chlorine on the phenyl ring enhances anticonvulsant activity. In particular, compounds with similar structures demonstrated effective protection in picrotoxin-induced convulsion models .

Anti-inflammatory and Analgesic Effects

Pyridazine derivatives, including this compound, have been associated with anti-inflammatory and analgesic effects. These compounds may inhibit pathways involved in pain and inflammation, making them candidates for further therapeutic development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antifungal and Antitubercular Studies : A study synthesized various pyrazole derivatives, including those related to this compound, which exhibited significant antifungal activity against pathogenic strains and showed efficacy against Mycobacterium tuberculosis H37Rv .

- Anticonvulsant Activity : In a comparative study, derivatives were tested in seizure models, revealing that certain substitutions on the phenyl ring significantly increased their anticonvulsant efficacy. The most active compounds demonstrated median effective doses lower than standard treatments .

- Mechanistic Insights : Molecular docking studies indicated that this compound binds effectively to target enzymes involved in nucleic acid synthesis in parasites, thereby inhibiting their growth and replication .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBIFNMJFUTOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.